2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide
Overview
Description
2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For the brominated version, 4-bromo-1H-pyrazole is prepared by bromination of pyrazole using bromine in an appropriate solvent like acetic acid.
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Acylation: : The 4-bromo-1H-pyrazole is then acylated with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl chloride.
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Coupling with Benzamide: : The final step involves coupling the acylated pyrazole with benzamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the amide linkage.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions at the bromine site.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring is particularly useful for further functionalization through substitution reactions.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The amide linkage allows for hydrogen bonding interactions, which can stabilize the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the benzamide moiety.
2-Methylpropanoyl-4-bromo-1H-pyrazole: Similar but without the benzamide group.
Benzamide Derivatives: Compounds with various substitutions on the benzamide ring.
Uniqueness
2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is unique due to its combination of a brominated pyrazole ring and a benzamide moiety. This dual functionality allows for diverse chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-9(7-19-8-10(15)6-17-19)14(21)18-12-5-3-2-4-11(12)13(16)20/h2-6,8-9H,7H2,1H3,(H2,16,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXMDMUFWBVQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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